Propofol-d17

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

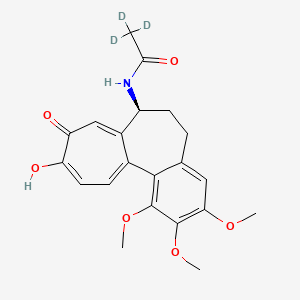

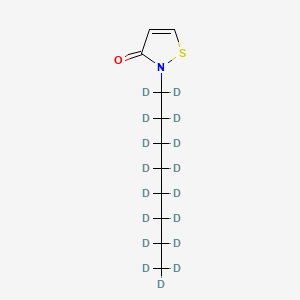

Propofol-d17 is a deuterated analog of propofol, a widely used intravenous anesthetic agent. The deuterium labeling in this compound involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of propofol, as well as to visualize its interactions in biological systems using advanced imaging techniques .

Wirkmechanismus

Target of Action

The primary target of Propofol-d17 is the GABA receptors in neurons . GABA (gamma-aminobutyric acid) is an inhibitory neurotransmitter in the central nervous system. Propofol potently and directly activates GABA receptors, leading to an increase in inhibitory synaptic transmission .

Mode of Action

This compound interacts with its targets primarily through allosteric interactions . Allosteric interactions involve the modification of an enzyme’s activity through the binding of an effector molecule at a site other than the enzyme’s active site. In the case of this compound, it potentiates the GABA receptors, enhancing their inhibitory effect . It has also been speculated that this compound may interact with the plasma membrane of neurons .

Biochemical Pathways

This compound affects the GABAergic pathway by potentiating the GABA receptors . This potentiation increases the inhibitory effect of GABA, leading to decreased neuronal excitability. This compound also inhibits glutamate receptor-mediated excitatory synaptic transmission , further contributing to its overall inhibitory effect.

Pharmacokinetics

Propofol is administered intravenously and has a narrow therapeutic margin . It undergoes extensive pharmacokinetic and pharmacodynamic interactions with other hypnotic drugs and opioids . The exact pharmacokinetics of this compound may vary and would require further investigation.

Result of Action

The primary result of this compound action is the induction of sedation and general anesthesia . By potentiating GABA receptors and inhibiting excitatory synaptic transmission, this compound decreases neuronal excitability, leading to sedation . It primarily concentrates at the cell membrane of neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can impact its efficacy . As this compound is a deuterated analog of Propofol, it’s reasonable to assume that similar environmental factors would influence its action.

Biochemische Analyse

Biochemical Properties

Propofol-d17, like Propofol, is known to directly activate GABAA receptors and inhibit excitatory synaptic transmission mediated by glutamate receptors . This interaction with GABAA receptors and glutamate receptors plays a significant role in its anesthetic properties .

Cellular Effects

This compound primarily concentrates at the cell membrane of neurons . It has been speculated that anesthetics like Propofol may interact with the plasma membrane of cells to induce hypnosis

Molecular Mechanism

The molecular mechanism of this compound is believed to be similar to that of Propofol. Evidence suggests that Propofol potentiates GABAA receptors . It’s also suggested that Propofol affects other ion channels . In addition to protein-specific interactions, it’s hypothesized that anesthetics interact with the plasma membrane of cells .

Temporal Effects in Laboratory Settings

Studies on Propofol have shown that it can be isolated from biological samples after they are alkalinized to a basic pH followed by extraction with heptane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propofol-d17 involves the deuteration of propofol. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction typically occurs under mild conditions with the use of a suitable catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium exchange. Quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Propofol-d17, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound back to its original phenolic form.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Phenolic form of this compound.

Substitution: Various substituted aromatic compounds depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Propofol-d17 has several scientific research applications, including:

Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of propofol.

Biology: Employed in imaging studies to visualize the distribution and interaction of propofol in biological systems using techniques like stimulated Raman scattering microscopy.

Medicine: Utilized in pharmacological research to understand the mechanisms of action and potential side effects of propofol.

Industry: Applied in the development of new anesthetic formulations and in forensic toxicology for drug monitoring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propofol: The non-deuterated form of propofol-d17.

Etomidate: Another intravenous anesthetic with a similar mechanism of action.

Thiopental: A barbiturate used for induction of anesthesia.

Uniqueness of this compound

This compound is unique due to its deuterium labeling, which allows for advanced imaging and tracing studies. This modification provides insights into the pharmacokinetics and pharmacodynamics of propofol that are not possible with the non-deuterated form. Additionally, the use of this compound in stimulated Raman scattering microscopy enables real-time visualization of its distribution and interactions in living cells .

Eigenschaften

CAS-Nummer |

1261393-54-7 |

|---|---|

Molekularformel |

C12H18O |

Molekulargewicht |

195.379 |

IUPAC-Name |

3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol |

InChI |

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |

InChI-Schlüssel |

OLBCVFGFOZPWHH-ACWNEFEHSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)O |

Synonyme |

2,6-Bis(1-methylethyl)phenol-d17; 2,6-Diisopropylphenol-d17; 2,6-Bis(isopropyl)phenol-d17; 2,6-Diisopropylphenol-d17; Ampofol-d17; Anepol-d17; Aquafol-d17; Diprifusor-d17; Diprivan-d17; Diprivan 10-d17; Diprofol-d17; Disoprivan-d17; Disoprofol-d17; F |

Herkunft des Produkts |

United States |

Q1: Why is Propofol-d17 used as an internal standard for Propofol quantification?

A: this compound, a deuterated form of Propofol, shares very similar chemical properties with the analyte. This similarity results in comparable behavior during sample preparation and analysis. Using this compound as an internal standard [] helps correct for variations in extraction efficiency, ionization, and other factors that can influence the accuracy and precision of the measurements. This is particularly crucial for bioequivalence studies where even minor variations in drug levels need to be accounted for.

Q2: What are the advantages of the LC-APCI-MS/MS method described in the study for Propofol quantification?

A: The study by highlights several advantages of their developed LC-APCI-MS/MS method. Firstly, the method employs a simple one-step protein precipitation for sample preparation, making it quicker and more efficient compared to more complex extraction methods. Secondly, the combination of liquid chromatography and atmospheric pressure chemical ionization tandem mass spectrometry offers high sensitivity and selectivity, allowing for accurate Propofol quantification even at low concentrations within the therapeutic range. This is crucial for bioequivalence studies that aim to demonstrate comparable drug exposure profiles between different formulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide](/img/structure/B562918.png)

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)